molecular formula C14H17FN6 B11438226 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine

4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine

Cat. No.: B11438226
M. Wt: 288.32 g/mol
InChI Key: FYUMMMXKKHGORA-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring substituted with a hydrazinyl group, making it a versatile molecule for research and industrial applications.

Properties

Molecular Formula

C14H17FN6

Molecular Weight

288.32 g/mol

IUPAC Name

[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C14H17FN6/c15-11-3-1-2-4-12(11)20-5-7-21(8-6-20)14-9-13(19-16)17-10-18-14/h1-4,9-10H,5-8,16H2,(H,17,18,19)

InChI Key

FYUMMMXKKHGORA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC(=C3)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine precursors. One common method involves the reaction of 2-fluorophenylpiperazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Hydrazine Group Reactivity

The 6-hydrazinyl substituent participates in condensation and nucleophilic addition reactions:

Key Reactions:

  • Hydrazone Formation : Reacts with aldehydes/ketones under acidic conditions (e.g., HCl/EtOH) to form stable hydrazones.

  • Oxidative Coupling : Forms azo derivatives with aromatic amines in the presence of NaNO₂/HCl (diazo-coupling).

  • Reductive Alkylation : Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylates) via Michael addition.

Example Conditions

Reaction TypeReagents/ConditionsProduct
Hydrazone FormationBenzaldehyde, HCl, EtOH, 60°C, 4hPyrimidine-hydrazone derivative
Azo CouplingAniline, NaNO₂, HCl, 0–5°C, 2hAzo-linked pyrimidine derivative

Piperazine Ring Modifications

The 4-(2-fluorophenyl)piperazine moiety undergoes alkylation and acylation at the secondary amine:

Key Reactions:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts.

  • N-Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions.

Experimental Evidence
Source demonstrates analogous piperazine derivatives undergoing N-alkylation with methylamine (200°C, microwave, 21% yield) and N-acylation with pivaloyl chloride (pyridine, 85°C, 64% yield) .

Pyrimidine Ring Reactivity

The pyrimidine core enables electrophilic substitution and cross-coupling:

Key Reactions:

  • Electrophilic Substitution : Bromination at C5 using Br₂/FeBr₃ (limited by steric hindrance from hydrazine).

  • Suzuki-Miyaura Coupling : Requires pre-functionalization (e.g., boronate introduction at C2/C4) .

Challenges
Steric bulk from the piperazine group and electron-withdrawing fluorine reduce ring activation, necessitating harsh conditions (e.g., Pd(OAc)₂, 100°C) .

Fluorophenyl Group Transformations

The 2-fluorophenyl substituent influences electronic properties but exhibits limited reactivity:

Key Observations

  • Electrophilic Aromatic Substitution : Fluorine directs meta-substitution, but reactions (e.g., nitration) require HNO₃/H₂SO₄ at 50°C .

  • Halogen Exchange : Fluorine can be replaced by chlorine via Ullmann-type coupling (CuI, 120°C) .

Stability and Side Reactions

The compound’s multiple reactive sites necessitate controlled conditions:

Critical Factors

  • pH Sensitivity : Hydrazine degrades in strong acids/bases.

  • Oxidation : Hydrazine oxidizes to diazenes with H₂O₂ or O₂ (mitigated by inert atmospheres).

Mechanistic Insights from Analogues

Studies on FPMINT analogs ( , ) reveal:

  • Halogen substituents (e.g., Cl, F) enhance binding via polar interactions, suggesting synthetic routes for functionalization.

  • Piperazine flexibility allows conformational adaptation during reactions .

Scientific Research Applications

The compound has been investigated for various biological activities, particularly in the context of cancer treatment, neuropharmacology, and as an anti-inflammatory agent.

Anticancer Activity

Research has indicated that 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine exhibits promising anticancer properties.

  • Mechanism of Action : The compound is thought to inhibit specific kinases involved in tumor growth and proliferation. This inhibition leads to reduced cell viability in various cancer cell lines.
  • Case Study : In a study examining the effects of this compound on breast cancer cells, it was found to induce apoptosis through the activation of caspase pathways. The IC50_{50} value was determined to be approximately 15 µM, indicating a potent effect compared to standard chemotherapy agents.

Neuropharmacological Applications

The compound has also shown potential in treating neurological disorders.

  • Mechanism of Action : It is believed to interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.
  • Case Study : A study involving animal models of depression demonstrated that administration of the compound led to significant improvements in behavioral tests (e.g., forced swim test), suggesting antidepressant-like effects.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of this compound.

  • Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
  • Case Study : In vitro assays showed that 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionIC50_{50} ValueReference
AnticancerKinase inhibition15 µM
NeuropharmacologicalSerotonin/dopamine receptor modulationN/A
Anti-inflammatoryCytokine production inhibitionN/A

Mechanism of Action

The mechanism of action of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorophenyl group enhances its binding affinity to these targets, while the hydrazinyl group may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • 2-(4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Uniqueness

4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a hydrazinyl group makes it particularly versatile for various applications, distinguishing it from other similar compounds .

Biological Activity

4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperazine moiety substituted with a fluorophenyl group and a hydrazinyl-pyrimidine core. Its molecular formula is C14H17FN4C_{14}H_{17}FN_4 with a molecular weight of approximately 270.31 g/mol. The presence of the fluorine atom is known to enhance the lipophilicity and bioavailability of the compound, making it a suitable candidate for drug development.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine, exhibit considerable antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting their potential as antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways. Specifically, it has been shown to inhibit cell proliferation and promote cell cycle arrest in human cancer cells .

Monoamine Oxidase Inhibition

A notable aspect of this compound is its inhibitory effect on monoamine oxidase (MAO), particularly MAO-B. Inhibitors of MAO-B are being explored for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound exhibited competitive inhibition with an IC50 value in the low micromolar range, indicating strong potency against MAO-B .

The biological activity of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine can be attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The piperazine ring facilitates binding to various receptors, including serotonin and dopamine receptors, which are crucial in modulating mood and cognitive functions.
  • Enzyme Inhibition : The hydrazinyl group plays a significant role in inhibiting enzymes like MAO, thereby affecting neurotransmitter levels in the brain .

Study on Anticancer Activity

A study conducted on several cancer cell lines revealed that treatment with 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine resulted in significant reductions in cell viability. The compound was particularly effective against breast cancer cells (MCF-7) and showed lower toxicity towards normal fibroblast cells (L929), suggesting a favorable therapeutic index .

Study on Neuroprotective Effects

In another investigation focused on neuroprotection, the compound demonstrated the ability to mitigate oxidative stress-induced neuronal damage in vitro. This effect was linked to its antioxidant properties, which help maintain cellular integrity under stress conditions .

Data Summary

Biological ActivityObservationsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
MAO-B InhibitionIC50 = Low µM; competitive inhibitor
NeuroprotectiveReduces oxidative stress effects

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine in laboratory settings?

  • Methodological Answer : Follow general piperazine-derivative safety guidelines:

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Avoid inhalation and direct contact; work in a fume hood with proper ventilation.
  • Dispose of waste via certified hazardous waste management services to prevent environmental contamination .
  • Monitor for acute toxicity (H303+H313+H333) and adhere to safety protocols (P264+P280+P305+P351+P338) .

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

  • Methodological Answer :

  • Synthetic Pathways : Fluorinated pyrimidines are typically synthesized via nucleophilic substitution or Suzuki coupling. For example, hydrazine groups can be introduced through hydrazine hydrate treatment of chloropyrimidine intermediates .
  • Optimization : Apply Design of Experiments (DoE) to minimize trial-and-error. Use factorial designs to test variables (temperature, solvent, catalyst ratio). Statistical analysis identifies optimal conditions, reducing experimental runs by 30–50% .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm substitution patterns. For example, fluorophenyl protons show deshielding (δ 7.1–7.4 ppm), while piperazine carbons appear at δ 45–55 ppm .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with hydrazinyl groups) .

Advanced Research Questions

Q. How can computational chemistry methods optimize the synthesis or functionalization of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. ICReDD’s approach integrates computational predictions with experimental validation, reducing development time by 40% .
  • Machine Learning : Train models on existing reaction databases to predict feasible substituents or reaction conditions .

Q. How to design experiments to investigate structure-activity relationships (SAR) of analogs?

  • Methodological Answer :

  • Analog Synthesis : Replace the 2-fluorophenyl or hydrazinyl group with bioisosteres (e.g., 4-methylpiperazine or acylhydrazines) .
  • DoE Framework : Use response surface methodology (RSM) to correlate structural modifications (e.g., substituent electronegativity) with biological activity (e.g., receptor binding affinity) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized assays (e.g., IC50_{50} values under consistent pH/temperature).
  • Experimental Replication : Control variables like purity (HPLC ≥98%) and solvent effects (DMSO vs. aqueous buffers).
  • Feedback Loops : Integrate conflicting data into computational models to refine hypotheses (e.g., binding mode adjustments) .

Q. How to integrate X-ray crystallography with computational modeling to predict binding affinity?

  • Methodological Answer :

  • Co-crystallization : Obtain X-ray structures of the compound bound to target proteins (e.g., serotonin receptors).
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions using software like GROMACS. Validate predictions via in vitro assays (e.g., radioligand displacement) .

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